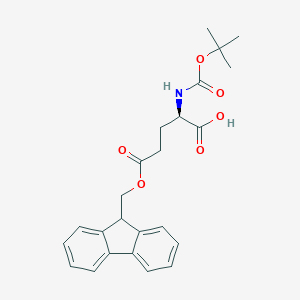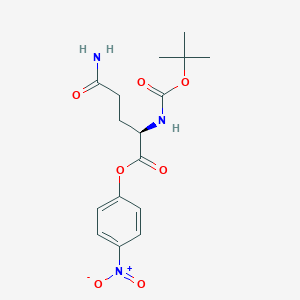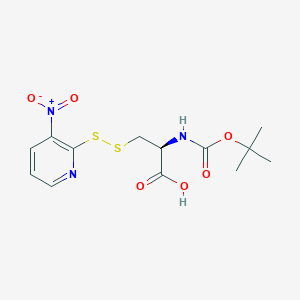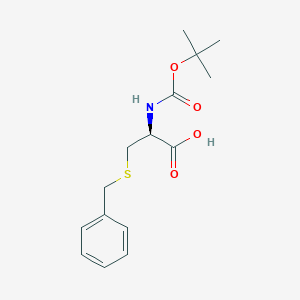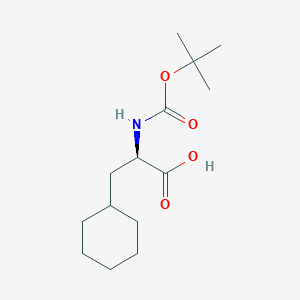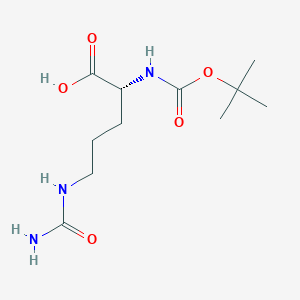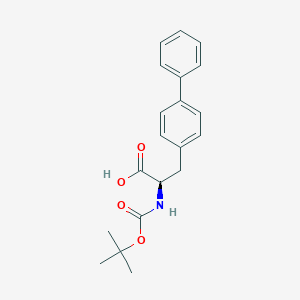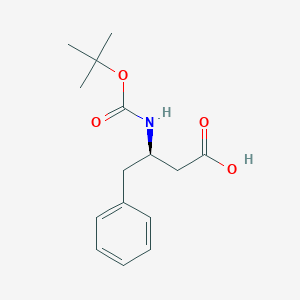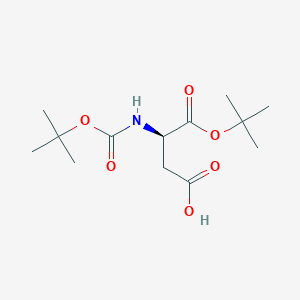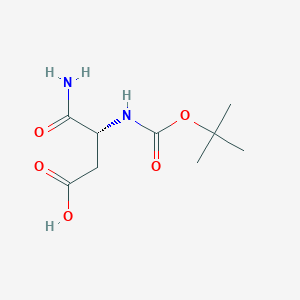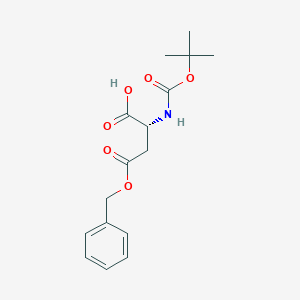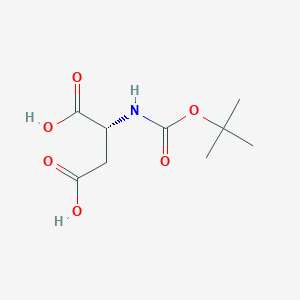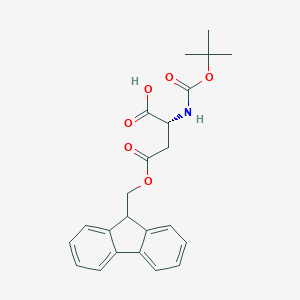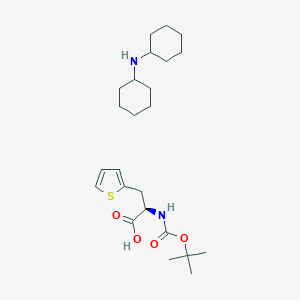
Boc-β-(2-チエニル)-D-アラ-OH dcha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt: is a chemical compound with the molecular formula C24H40N2O4S and a molecular weight of 452.65 g/mol . This compound is primarily used in proteomics research and is known for its specific structural properties .
科学的研究の応用
Chemistry: In chemistry, Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt is used as a building block for the synthesis of more complex molecules. It is particularly useful in peptide synthesis due to its protected amino group .
Biology: In biological research, this compound is used to study protein interactions and functions. It serves as a model compound for understanding the behavior of thiophene-containing amino acids in proteins .
Medicine: While not directly used in therapeutic applications, this compound aids in the development of peptide-based drugs by providing insights into the stability and reactivity of thiophene-containing peptides .
Industry: In the industrial sector, Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt is used in the production of specialized chemicals and materials, particularly those involving peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt typically involves the protection of the amino group of beta-(2-thienyl)-D-alanine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale synthesis with stringent control over reaction conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Free beta-(2-thienyl)-D-alanine.
作用機序
The mechanism of action of Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in various biochemical processes .
Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of beta-(2-thienyl)-D-alanine. The pathways involved include peptide bond formation and subsequent biochemical interactions in proteomics research .
類似化合物との比較
- Boc-beta-(2-thienyl)-L-alanine dicyclohexylammonium salt
- Boc-beta-(2-furyl)-D-alanine dicyclohexylammonium salt
- Boc-beta-(2-thienyl)-DL-alanine dicyclohexylammonium salt
Uniqueness: Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt is unique due to its specific stereochemistry (D-alanine) and the presence of a thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable in specialized research applications .
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHJUPIDDUMKSU-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
